Cholesterol Lauryl Carbonate

Descripción general

Descripción

Cholesterol lauryl carbonate is not directly mentioned in the provided papers; however, we can infer its characteristics based on the studies of cholesterol and lauric acid. Cholesterol is a fundamental component of mammalian cell membranes, influencing their fluidity and phase behavior . Lauric acid, a medium-chain fatty acid found in coconut oil, has been shown to have cholesterol-lowering properties . The combination of cholesterol with a lauryl (dodecyl) group would likely result in a compound that could interact with lipid bilayers and potentially affect membrane properties.

Synthesis Analysis

While the synthesis of cholesterol lauryl carbonate is not explicitly described, we can draw parallels from the synthesis of related compounds. For instance, cholesterol-functionalized polymers have been synthesized through the alkylation of cholesterol's hydroxyl group, followed by further chemical modifications . Similarly, cholesterol lauryl carbonate could be synthesized by esterifying the hydroxyl group of cholesterol with lauric acid or its derivatives.

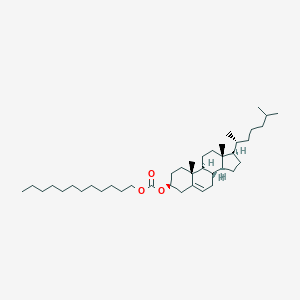

Molecular Structure Analysis

The molecular structure of cholesterol is characterized by a hydrophilic hydroxyl group and a hydrophobic sterol backbone . This amphiphilic nature allows cholesterol to interact with phospholipids in cell membranes. The addition of a lauryl group would enhance the hydrophobic character of the molecule, potentially altering its interaction with lipid bilayers.

Chemical Reactions Analysis

Cholesterol can undergo various chemical reactions, including esterification, oxidation, and polymerization . Cholesterol lauryl carbonate would be expected to participate in similar reactions, with the lauryl ester group influencing its reactivity and the types of products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of cholesterol and its derivatives are influenced by their amphiphilic nature. Cholesterol is known to modulate the hydration properties of lipid membranes, affecting water concentration and dynamics . It also plays a role in the formation of ordered domains within membranes, known as lipid rafts . The introduction of a lauryl group would likely affect these properties, potentially altering the membrane's phase behavior and dynamics.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

- Summary of the Application : Cholesterol Lauryl Carbonate has been used in the synthesis of polymers designed for drug delivery . These polymers bear cholesterol in the main chain or as side chains .

- Methods of Application or Experimental Procedures : The primary focus of the research is on the methods of synthesis of these polymers . The data related to the composition, molecular weight, and molecular weight distribution of polymers are presented . Other aspects, such as forms of carriers, types of encapsulated drugs, encapsulation efficiency and capacity, are also included .

- Results or Outcomes : The use of these polymers in drug delivery systems aims to improve the effectiveness of therapy by optimizing the dose and duration of drug action directly in the target site .

High-Density Lipoprotein Mimetic Nano-Therapeutics

- Scientific Field : Cardiovascular Disease Treatment

- Summary of the Application : Cholesterol Lauryl Carbonate is used in the creation of high-density lipoprotein (HDL) mimetic nanotherapeutics . These nanotherapeutics target monocytes and macrophages for improved cardiovascular care .

- Methods of Application or Experimental Procedures : The HDL mimetic nanotherapeutics interact with monocyte-derived cells, impacting inflammation, cellular lipid metabolism, and the progression of atherosclerotic plaque . They can regulate monocyte recruitment and macrophage polarization towards an anti-inflammatory phenotype .

Genetic Studies

- Scientific Field : Genetics

- Summary of the Application : Cholesterol Lauryl Carbonate is used in genetic studies to identify genes controlling cholesterol levels .

- Methods of Application or Experimental Procedures : Researchers performed the largest genetic study of cholesterol levels by combining data from 201 studies in 35 countries involving 1.65 million people .

- Results or Outcomes : Diversifying research participants improved the ability to identify genes controlling cholesterol levels and to predict levels across all ancestries .

Non-Stick Surfaces

- Scientific Field : Material Science

- Summary of the Application : Surfaces that contain cholesterol, such as the skin of some invertebrates, can repel other molecules, preventing the adsorption of proteins and bacteria .

- Methods of Application or Experimental Procedures : Experiments, simulations, and thermodynamic studies are conducted to understand the non-stick properties of cholesterol-containing surfaces .

- Results or Outcomes : The results of these studies can be used to develop new materials with non-stick properties .

Synthesis of New Cholesterol Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : Cholesterol Lauryl Carbonate is used in the synthesis of new cholesterol derivatives . These derivatives are designed to be used in drug delivery .

- Methods of Application or Experimental Procedures : The primary focus of the research is on the methods of synthesis of these derivatives . The data related to the composition, molecular weight, and molecular weight distribution of the derivatives are presented .

- Results or Outcomes : The use of these derivatives in drug delivery systems aims to improve the effectiveness of therapy by optimizing the dose and duration of drug action directly in the target site .

Cholesterol-Based Liquid Crystals and Gelators

- Scientific Field : Material Science

- Summary of the Application : Cholesterol Lauryl Carbonate is used in the creation of cholesterol-based liquid crystals and gelators . These materials have applications in various fields, including drug delivery and bioimaging .

- Methods of Application or Experimental Procedures : The research focuses on the synthesis and characterization of these materials . The properties of the materials, such as their phase behavior and gelation properties, are studied .

- Results or Outcomes : The results of these studies can be used to develop new materials with unique properties .

Safety And Hazards

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O3/c1-7-8-9-10-11-12-13-14-15-16-28-42-38(41)43-33-24-26-39(5)32(29-33)20-21-34-36-23-22-35(31(4)19-17-18-30(2)3)40(36,6)27-25-37(34)39/h20,30-31,33-37H,7-19,21-29H2,1-6H3/t31-,33+,34+,35-,36+,37+,39+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYYPLNVJTUARH-HLOANKIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol Lauryl Carbonate | |

CAS RN |

15455-85-3 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(dodecyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(dodecyl carbonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)

![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)